2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a thiomorpholine ring, acetamide group, and methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiomorpholine ring, followed by the introduction of the acetamide group and the methylphenyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The methylphenyl substituent can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring may yield sulfoxides or sulfones, while reduction of the acetamide group may produce primary or secondary amines.
Scientific Research Applications
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-methylphenyl)acetamide: Similar structure but with a different position of the methyl group on the phenyl ring.
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-chlorophenyl)acetamide: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-methylphenyl)acetamide represents a novel class of thiomorpholine derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C13H16N2O3S. The structure includes a thiomorpholine ring and an acetamide moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiomorpholine ring enhances its lipophilicity, potentially improving membrane permeability and facilitating interaction with cellular targets.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through mechanisms that may involve the modulation of signaling pathways related to cell survival and death.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Some studies indicate that derivatives of thiomorpholine compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications to the acetamide group can enhance antibacterial efficacy.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth with an IC50 value ranging from 10 to 30 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Anti-inflammatory Effects
In an animal model of acute inflammation, administration of the compound significantly reduced swelling and pain responses compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Data Table: Biological Activity Summary
Activity Type | Observed Effect | IC50/EC50 Value | Reference |
---|---|---|---|
Anticancer | Induction of apoptosis | 10 - 30 µM | |
Anti-inflammatory | Reduction in swelling | N/A | |
Antimicrobial | Inhibition of bacterial growth | Varies by strain |
Research Findings
Recent investigations into thiomorpholine derivatives have highlighted their potential as lead compounds in drug development. For instance:
- A study published in Pharmaceutical Medicine outlined the SAR of acetamide derivatives, indicating that specific substitutions can significantly enhance biological activity against various pathogens .
- Another research effort focused on the synthesis and evaluation of related compounds showed promising results for anti-inflammatory applications .
Properties
IUPAC Name |
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-9-5-4-6-12(7-9)16-13(18)8-17-14(19)10(2)21-11(3)15(17)20/h4-7,10-11H,8H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGLCJIMFNALPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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